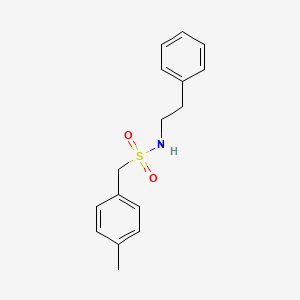
2-(4-chlorophenoxy)-N-(3-fluorophenyl)propanamide
説明
2-(4-chlorophenoxy)-N-(3-fluorophenyl)propanamide, commonly known as CFPP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. CFPP is a synthetic compound that belongs to the class of amides and has been extensively studied for its biological and pharmacological properties.
作用機序
The mechanism of action of CFPP is not fully understood, but it is believed to involve the modulation of various cellular pathways. CFPP has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of pro-inflammatory cytokines. CFPP has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
CFPP has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. CFPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CFPP has also been shown to reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, CFPP has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
CFPP has several advantages for lab experiments, including its synthetic accessibility, moderate yield, and potential applications in various fields. However, CFPP also has some limitations, including its moderate purity and limited solubility in water. These limitations can be addressed through the use of purification techniques and the development of new formulations.
将来の方向性
CFPP has significant potential for future research and development in various fields. Some possible future directions for CFPP research include the development of new drug formulations, the identification of new biological targets, and the study of CFPP's potential applications in material science. CFPP may also be studied for its potential use in combination therapy with other drugs or in the development of new drug delivery systems.
Conclusion:
In conclusion, CFPP is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. CFPP has been extensively studied for its biological and pharmacological properties, including its anti-cancer, anti-inflammatory, and neuroprotective properties. CFPP has several advantages for lab experiments, including its synthetic accessibility and potential applications in various fields. Future research on CFPP may lead to the development of new drug formulations and the identification of new biological targets.
科学的研究の応用
CFPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, CFPP has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. CFPP has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. CFPP has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, CFPP has been studied for its potential use in material science, including the development of new polymers and coatings.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-10(20-14-7-5-11(16)6-8-14)15(19)18-13-4-2-3-12(17)9-13/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCITOPSEPPMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-[4-(2-hydroxyphenyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4427937.png)

![N'-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]-N,N-dimethylethane-1,2-diamine hydrochloride](/img/structure/B4427954.png)
![N-{[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B4427966.png)

![N-{4-[(2-phenylacetyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4427982.png)
![1-{[(6-methoxy-4-methyl-2-quinazolinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4427990.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B4428008.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B4428022.png)
![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B4428034.png)
![1,3-dimethyl-8-[4-(2-thienylcarbonyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4428037.png)
![7-(2,4-dimethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B4428044.png)